N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine
Description
N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a cycloheptane ring attached to an ethyl chain, which is further connected to a pyrrolidine ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-16-12-6-9-14(16)10-11-15-13-7-4-2-3-5-8-13/h13-15H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRISDKXWFCCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine typically involves the reaction of cycloheptanone with N-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: Halogenated cycloheptanamine derivatives.
Scientific Research Applications
N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-methylpyrrolidin-2-yl)ethyl]cyclohexanamine
- N-[2-(1-methylpyrrolidin-2-yl)ethyl]cyclopentanamine
- N-[2-(1-methylpyrrolidin-2-yl)ethyl]cyclooctanamine
Uniqueness
N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
